molecular formula C21H20ClNO2S2 B5233354 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

Cat. No. B5233354
M. Wt: 418.0 g/mol
InChI Key: MCFUTOIDIVUISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. It was discovered by Takeda Pharmaceutical Company Limited and is currently in clinical trials.

Mechanism of Action

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. In cancer cells, BTK is overactivated, leading to uncontrolled cell growth and survival. 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide binds to the active site of BTK and prevents its phosphorylation, which is necessary for its activation. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is responsible for cell survival and proliferation.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. It also suppresses the production of cytokines and chemokines, which are involved in the inflammatory response and immune system regulation. 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical use.

Advantages and Limitations for Lab Experiments

4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has good solubility and stability, which makes it easy to handle and store. However, 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide also has some limitations. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. It is also expensive to synthesize, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study its potential use in treating other types of cancer, such as solid tumors. Researchers could also explore the mechanisms of resistance to 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide and develop strategies to overcome it. Finally, further studies are needed to evaluate the safety and tolerability of 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide in humans and to determine its optimal dosage and treatment regimen.

Synthesis Methods

The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves several steps. The first step is the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-(chloromethyl)phenyl thioether. The second step is the reaction of 2-(2-furylmethylthio)ethylamine with 4-(chloromethyl)phenyl thioether to form the intermediate compound, 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. The final step is the purification of the compound by column chromatography.

Scientific Research Applications

4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is being studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and spread.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2S2/c22-18-7-9-20(10-8-18)27-14-16-3-5-17(6-4-16)21(24)23-11-13-26-15-19-2-1-12-25-19/h1-10,12H,11,13-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFUTOIDIVUISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide

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